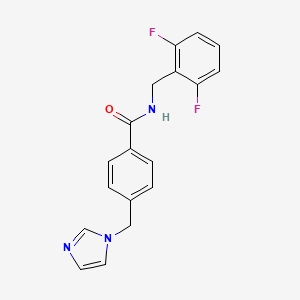

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYLASIWCVCUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide typically involves the following steps:

Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.

Attachment of the Benzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.

Formation of the Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with imidazole moieties exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of imidazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting that 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide may possess similar properties .

Antimicrobial Properties

Additionally, the compound has shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Study: Anticancer Efficacy

A notable case study involved the synthesis of this compound and its evaluation against human lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Further analysis revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies have shown that it can inhibit the growth of certain plant pathogens, which could be beneficial in agricultural settings. Its application could lead to more effective pest management strategies, reducing reliance on traditional chemical pesticides .

Case Study: Efficacy Against Plant Pathogens

In a controlled environment study, this compound was tested against Fusarium species known to affect crop yields. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its viability as a biopesticide .

Material Science Applications

Polymer Chemistry

The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. Research has explored its use as a functional additive to enhance the thermal stability and mechanical properties of polymers .

Case Study: Polymer Modification

A study focused on modifying polyvinyl chloride (PVC) with this compound to improve its resistance to thermal degradation. The modified PVC exhibited enhanced thermal stability and mechanical strength compared to standard formulations, indicating potential industrial applications in materials science .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cells |

| Antimicrobial properties | Inhibition of bacterial growth | |

| Agricultural Science | Pesticide/Herbicide | Reduced growth of plant pathogens |

| Material Science | Polymer additive | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide and key analogs:

Key Comparative Insights:

Fluorination Impact: The 2,6-difluorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to mono-fluorinated (e.g., 2-fluorobenzyl) or non-fluorinated analogs. Fluorine atoms reduce cytochrome P450-mediated oxidation, extending half-life . In contrast, 2-chlorobenzyl substituents (as in N-(2-chlorobenzyl)-4-(imidazol-1-yl)benzamide) increase polarity and may enhance target binding but reduce blood-brain barrier penetration.

Imidazole Positioning :

- The imidazolylmethyl group at the benzamide’s para position may facilitate π-π stacking or hydrogen bonding in enzyme active sites, similar to imidazole-containing kinase inhibitors (e.g., EGFR inhibitors).

- Compounds with imidazole directly attached to the benzamide core (e.g., 4-(imidazol-1-yl)benzamide derivatives) show stronger metal-coordination capacity but reduced solubility.

Biological Activity Trends: Benzimidazole derivatives (e.g., ’s synthesized compounds) exhibit broad antiparasitic and anticancer activity due to their ability to intercalate DNA or inhibit tubulin polymerization. The target benzamide derivative, however, may prioritize enzyme inhibition over DNA interaction due to its flexible imidazolylmethyl linker . Non-imidazole benzamides (e.g., N-(2-fluorobenzyl)benzamide) are often less potent in enzyme assays but exhibit better pharmacokinetic profiles.

Synthetic Methodology :

- The target compound’s synthesis may parallel methods for benzimidazoles (e.g., condensation under nitrogen with sodium metabisulfite), but its amide linkage likely requires additional steps, such as coupling reagents (e.g., EDC/HOBt) for benzamide formation .

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure features a benzamide group, an imidazole ring, and a 2,6-difluorobenzyl substituent, which are often associated with various biological activities. The molecular formula is C18H17F2N3O, and it has garnered attention for its potential therapeutic applications due to its unique structural characteristics.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The imidazole ring enhances binding affinity to metal ions and facilitates hydrogen bonding, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties. For instance, derivatives of this compound have shown significant antitumor activity against various cancer cell lines by inhibiting proliferation and inducing apoptosis.

Table 1: Anticancer Activity of Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| IMUEB | A549 (Lung) | 10 | Induces apoptosis |

| Compound A | MDA-MB-231 (Breast) | 15 | Inhibits cell proliferation |

| Compound B | PPC-1 (Prostate) | 5 | Blocks receptor tyrosine kinases |

Case Studies:

- Study on Lung Cancer : A549 cells treated with IMUEB exhibited reduced viability, with significant apoptosis observed through flow cytometry analysis. This study concluded that the compound effectively triggers apoptotic pathways in lung cancer cells.

- Cytotoxicity Assessment : Evaluation against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1) revealed varying degrees of cytotoxicity, with some compounds achieving over 80% reduction in cell viability at specific concentrations.

Antimicrobial Efficacy

In vitro tests indicate that derivatives of this compound inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics. This antimicrobial activity can be attributed to the structural features that allow interaction with bacterial cell membranes and essential metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives generally shows high solubility in water and polar solvents, which enhances bioavailability. Factors such as pH, temperature, and the presence of other molecules can influence the stability and interaction efficacy of this compound.

This compound has been extensively studied for its biochemical properties:

- Enzyme Interactions : It has been shown to interact with various enzymes, including elastase inhibition and free radical scavenging activity.

- Cellular Effects : The compound's ability to inhibit elastase suggests a protective effect on cells by maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression. These interactions are critical in mediating its biological effects across different cellular environments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions between imidazole derivatives and benzamide precursors. For example, analogous syntheses use aldehydes and sodium metabisulfite in dry DMF under nitrogen, heated at 120°C for 18 hours to facilitate cyclization and substitution . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity), inert atmospheres to prevent oxidation, and stoichiometric control of reactants to minimize side products. Yields can vary significantly with temperature gradients; prolonged heating (>20 hours) may degrade sensitive functional groups like fluorinated aryl rings .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Critical for verifying aromatic proton environments (e.g., distinguishing 2,6-difluorobenzyl protons at δ 7.04–7.46 ppm) and imidazole methylene linkages (δ ~5.49 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1661 cm⁻¹) and C-F bond vibrations (~1200–1100 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns consistent with imidazole cleavage .

- Elemental Analysis : Ensures stoichiometric agreement with the molecular formula (e.g., C, H, N, F content) .

Q. How should researchers assess the compound’s stability under different storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >60°C may degrade fluorobenzyl groups) .

- Photostability : Exposure to UV-Vis light to assess aryl-fluorine bond susceptibility .

- Hydrolytic Stability : Incubation in buffers (pH 4–9) to monitor hydrolysis of the benzamide linkage .

- Long-Term Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?

- Methodological Answer :

- Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate imidazole-benzamide coupling .

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity while maintaining yield .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) and improves regioselectivity .

- Scale-Up Adjustments : Incremental temperature ramping (e.g., 40°C → 60°C) and controlled reagent addition mitigate exothermic side reactions .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- Isotopic Labeling : Introduce deuterated analogs to clarify exchangeable protons (e.g., imidazole NH) in NOESY spectra .

- Computational Modeling : DFT calculations predict NMR chemical shifts and IR vibrational modes, identifying mismatches with experimental data .

Q. What methodologies evaluate the environmental fate and ecological risks of this compound?

- Methodological Answer :

- Environmental Partitioning : Measure logP (octanol-water coefficient) to predict bioaccumulation potential .

- Biotic Transformation Assays : Incubate with soil microbiota or liver microsomes to identify metabolites (e.g., hydroxylated or defluorinated derivatives) .

- Toxicity Profiling : Use in vitro models (e.g., Daphnia magna LC50 assays) to assess acute aquatic toxicity .

- Longitudinal Monitoring : Deploy LC-MS/MS in field studies to track persistence in water/soil matrices over seasons .

Q. How can researchers design experiments to investigate the compound’s pharmacological mechanisms?

- Methodological Answer :

- Target Identification : Use molecular docking to screen against imidazole-binding proteins (e.g., cytochrome P450 enzymes) .

- Cellular Assays : Measure IC50 in cancer cell lines (e.g., MTT assays) with fluorobenzyl derivatives as positive controls .

- In Vivo Models : Administer via intraperitoneal injection in rodents, monitoring pharmacokinetics (e.g., half-life, bioavailability) and organ-specific toxicity .

- Mechanistic Probes : Co-treat with inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .

Q. How can structural modifications enhance the compound’s bioactivity while retaining core functionality?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the imidazole methyl position (e.g., –OH, –SH) to test antimicrobial potency .

- Fluorine Scanning : Replace 2,6-difluorobenzyl with pentafluorophenyl groups to assess halogen bonding effects on receptor affinity .

- Hybridization : Conjugate with known pharmacophores (e.g., benzothiazoles) via acetamide linkers to exploit synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.